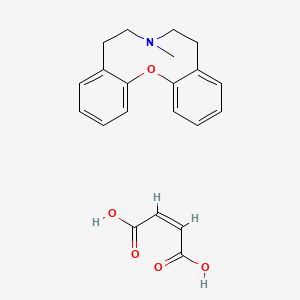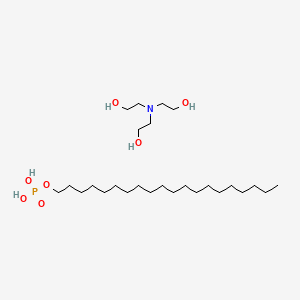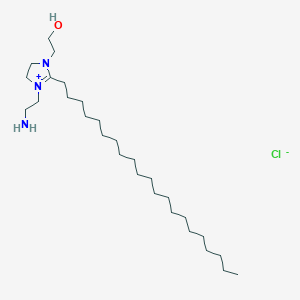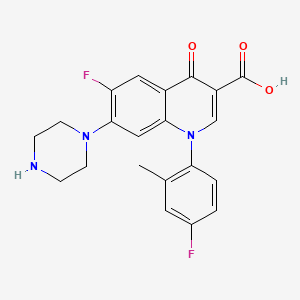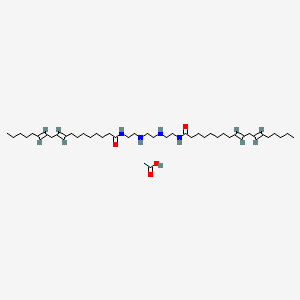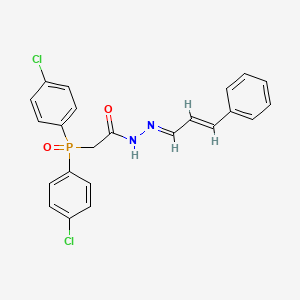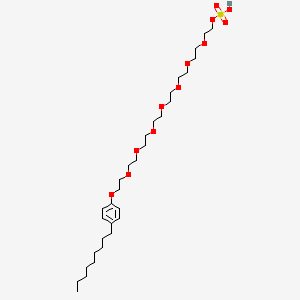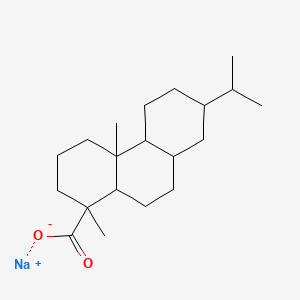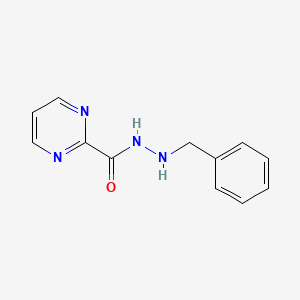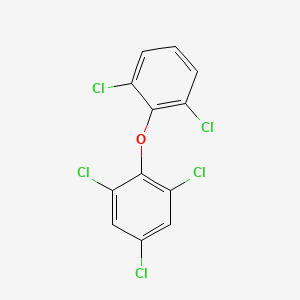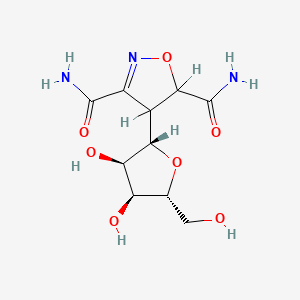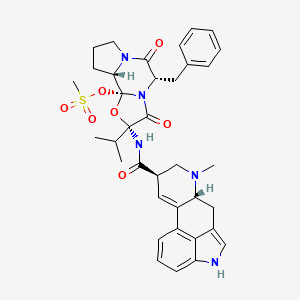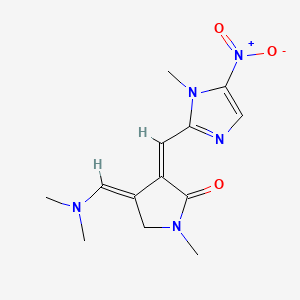
4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone ring substituted with dimethylamino and nitroimidazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-pyrrolidinone with dimethylformamide dimethyl acetal to introduce the dimethylamino group. This is followed by the reaction with 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone involves its interaction with biological targets, such as enzymes or receptors. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde
- 4-Dimethylaminobenzaldehyde
- 1-Methyl-2-pyrrolidinone
Uniqueness
The uniqueness of 4-((Dimethylamino)methylene)-1-methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone lies in its combination of functional groups, which provides a distinct reactivity profile
Eigenschaften
CAS-Nummer |
141363-25-9 |
|---|---|
Molekularformel |
C13H17N5O3 |
Molekulargewicht |
291.31 g/mol |
IUPAC-Name |
(3Z,4Z)-4-(dimethylaminomethylidene)-1-methyl-3-[(1-methyl-5-nitroimidazol-2-yl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C13H17N5O3/c1-15(2)7-9-8-16(3)13(19)10(9)5-11-14-6-12(17(11)4)18(20)21/h5-7H,8H2,1-4H3/b9-7+,10-5- |
InChI-Schlüssel |
ZPTUGTFNXCFFEP-SMPWDPDNSA-N |
Isomerische SMILES |
CN1C/C(=C\N(C)C)/C(=C/C2=NC=C(N2C)[N+](=O)[O-])/C1=O |
Kanonische SMILES |
CN1CC(=CN(C)C)C(=CC2=NC=C(N2C)[N+](=O)[O-])C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


